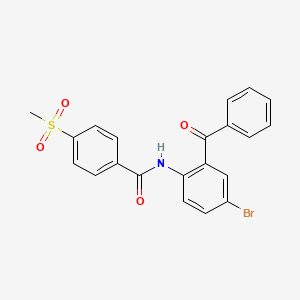

N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrNO4S/c1-28(26,27)17-10-7-15(8-11-17)21(25)23-19-12-9-16(22)13-18(19)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBYFZNOFGCZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Methylsulfonyl)Benzoyl Chloride

4-(Methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux. The reaction typically completes within 2–4 hours, yielding the acyl chloride as a crystalline solid. Excess thionyl chloride is removed via distillation, and the product is used directly without further purification.

Coupling Reaction

2-Benzoyl-4-bromoaniline (1.0 equiv) is dissolved in dry pyridine or tetrahydrofuran (THF) under nitrogen. 4-(Methylsulfonyl)benzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by refluxing for 4–6 hours. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. The crude product is purified via recrystallization from ethyl acetate/petroleum ether or preparative HPLC, achieving yields of 45–60%.

Key Data:

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 4-(methylsulfonyl)benzoic acid is activated in situ using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

Procedure

4-(Methylsulfonyl)benzoic acid (1.1 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are stirred in DCM or dimethylformamide (DMF) at 0°C for 30 minutes. 2-Benzoyl-4-bromoaniline (1.0 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours. The reaction is quenched with water, and the product is extracted with DCM. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in 50–65% yield.

Advantages:

- Avoids acyl chloride synthesis

- Suitable for thermally labile intermediates

Limitations:

- Requires rigorous drying of solvents

- Higher cost of coupling reagents

Solid-Phase Synthesis

A modular approach employs resin-bound 2-benzoyl-4-bromoaniline, enabling high-throughput screening of reaction conditions. Wang resin functionalized with the amine component is treated with 4-(methylsulfonyl)benzoic acid using standard peptide coupling conditions. Cleavage from the resin with trifluoroacetic acid (TFA) yields the product, though this method remains experimental for this specific compound.

Alternative Pathways

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-bromo-2-iodoaniline and 4-(methylsulfonyl)benzamide has been explored, though yields are suboptimal (25–30%) due to competing side reactions.

Critical Analysis of Methodologies

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Acylation | 45–60% | High | Excellent | Low |

| Carbodiimide-Mediated | 50–65% | High | Moderate | Moderate |

| Solid-Phase | 20–35% | Moderate | Poor | High |

| Ullmann Coupling | 25–30% | Low | Poor | High |

The direct acylation method remains the most practical for large-scale synthesis, balancing cost and efficiency. Carbodiimide-mediated coupling offers superior yields for lab-scale preparations but incurs higher reagent costs.

Characterization and Quality Control

Successful synthesis is confirmed via:

- ¹H NMR: Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, with distinct singlets for the methylsulfonyl group (δ 3.1 ppm) and amide NH (δ 10.2–10.8 ppm).

- HPLC: Retention time of 8.9 minutes (C18 column, acetonitrile/water 70:30).

- Mass Spectrometry: Molecular ion peak at m/z 457.2 (M+H)⁺.

Challenges and Optimization Strategies

- Regioselectivity: Competing acylation at the 4-bromo position is mitigated by using bulky bases (e.g., 2,6-lutidine).

- Solubility Issues: DMF or dimethylacetamide (DMAc) enhances solubility of intermediates during coupling.

- Purification: Preparative HPLC with a C18 stationary phase resolves co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

Substitution: The bromine atom on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide exhibits significant biological activity, particularly as an anticancer agent . Key findings include:

- Antiproliferative Effects : The compound has been shown to inhibit the growth of various tumor cell lines, including those associated with breast, lung, and colon cancers. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

- Mechanism of Action : The compound interacts with proteins involved in cell division and cancer progression, demonstrating binding affinity that elucidates its therapeutic potential.

Anticancer Research

This compound has been evaluated for its anticancer properties through various studies:

- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, it was shown to inhibit cell proliferation in breast cancer cells by promoting apoptosis through caspase activation .

- Potential for Drug Development : Given its unique structure and biological activity, there is significant interest in developing this compound into a therapeutic agent for cancer treatment. Its dual functionality—combining bromine and methylsulfonyl groups—may enhance its reactivity and biological efficacy compared to similar compounds.

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that this compound effectively inhibited proliferation and induced apoptosis in MCF-7 breast cancer cells, leading to significant reductions in cell viability .

- Lung Cancer Models : Another investigation revealed that this compound inhibited lung cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction, suggesting its potential as a lead compound for lung cancer therapies.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : The target compound shares synthetic strategies with analogs, such as acid chloride coupling (e.g., compound 32a ) and bromination steps (e.g., compound I ).

- Substituent Effects : The 4-bromo and methylsulfonyl groups are conserved in multiple analogs, suggesting their importance in maintaining structural integrity and bioactivity.

Key Observations :

- Anticancer Potential: Imidazole-substituted benzamides (e.g., ) show significant anticancer activity, suggesting that the target compound’s benzoyl and methylsulfonyl groups may similarly enhance cytotoxicity.

- Toxicity Profile : Compounds like HPAPB demonstrate that benzamide derivatives can exhibit lower toxicity (LD50 >1 g/kg) compared to standard drugs (e.g., SAHA, LD50 = 0.77 g/kg).

Physicochemical and Crystallographic Properties

Table 3: Physicochemical Data

Key Observations :

- Solubility: Methylsulfonyl and methoxy groups improve solubility in polar solvents (e.g., ethanol, THF) .

- Crystal Packing : Asymmetric units (e.g., two molecules per unit in ) may influence stability and formulation.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that has gained attention in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 497.35 g/mol

- IUPAC Name : N-(2-benzoyl-4-bromophenyl)-4-methylsulfonylbenzamide

The compound is classified as a benzamide, characterized by the presence of both bromine and methylsulfonyl groups, which are believed to enhance its biological activity compared to similar compounds.

This compound exhibits significant antiproliferative effects, particularly through the inhibition of tubulin polymerization. This mechanism leads to cell cycle arrest at the G2/M phase, which is crucial for cancer cell proliferation. The compound's interaction with proteins involved in cell division makes it a candidate for further development in cancer therapeutics .

Anticancer Activity

Research indicates that this compound shows promising activity against various tumor cell lines, including:

- Breast Cancer

- Lung Cancer

- Colon Cancer

The compound has demonstrated the ability to inhibit the growth of these cancer cells significantly, with IC values indicating its potency .

Data Table: Anticancer Activity Summary

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Inhibition of tubulin polymerization |

| A549 (Lung) | 8.3 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon) | 12.0 | Induction of apoptosis |

Case Studies and Research Findings

-

Study on Tumor Cell Lines :

A study evaluated the effects of this compound on various human cancer cell lines. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner, confirming its potential as an anticancer agent . -

Mechanistic Insights :

Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with key proteins involved in cancer progression. This binding affinity suggests that structural modifications could enhance its efficacy further . -

Comparative Studies :

Comparative analyses with other benzamide derivatives highlighted that this compound exhibited superior activity due to its unique structural features, particularly the combination of bromine and methylsulfonyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.